molecular formula C10H21NO2S B13253280 3-[(2-Methylpropanesulfonyl)methyl]piperidine

3-[(2-Methylpropanesulfonyl)methyl]piperidine

Cat. No.: B13253280
M. Wt: 219.35 g/mol
InChI Key: NGQLOUQJZFCJNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropanesulfonyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methylpropanesulfonyl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Methylpropanesulfonyl)methyl]piperidine is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

3-(2-methylpropylsulfonylmethyl)piperidine

InChI

InChI=1S/C10H21NO2S/c1-9(2)7-14(12,13)8-10-4-3-5-11-6-10/h9-11H,3-8H2,1-2H3

InChI Key

NGQLOUQJZFCJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CC1CCCNC1

Origin of Product

United States

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